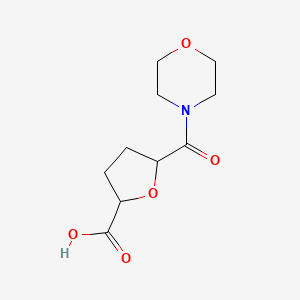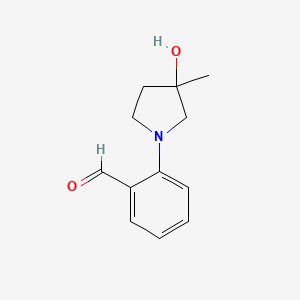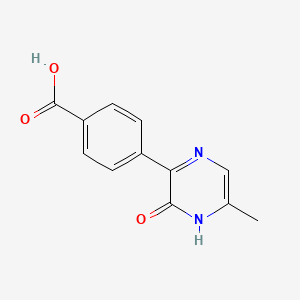
1-Bromo-4-methoxy-2-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-methoxy-2-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2-methylpentane can be synthesized through a multi-step process. One common method involves the bromination of 4-methoxy-2-methylpentane using bromine or a brominating agent such as phosphorus tribromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-methoxy-2-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 4-Methoxy-2-methylpentanol.
Elimination: 4-Methoxy-2-methylpentene.
Oxidation: 4-Methoxy-2-methylpentanal or 4-Methoxy-2-methylpentanone.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-methoxy-2-methylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-methoxy-2-methylpentane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-methylpentane: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxy-2-methylpentane: Lacks the bromine atom, affecting its chemical behavior.
1-Bromo-2-methylpentane: Different position of the bromine atom, resulting in distinct chemical properties.
Uniqueness: 1-Bromo-4-methoxy-2-methylpentane is unique due to the presence of both a bromine atom and a methoxy group on the same molecule
Eigenschaften
Molekularformel |
C7H15BrO |
|---|---|
Molekulargewicht |
195.10 g/mol |
IUPAC-Name |
1-bromo-4-methoxy-2-methylpentane |
InChI |
InChI=1S/C7H15BrO/c1-6(5-8)4-7(2)9-3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
RZCLJVYKXNJEPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


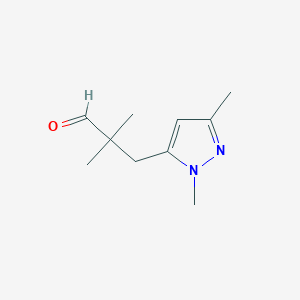
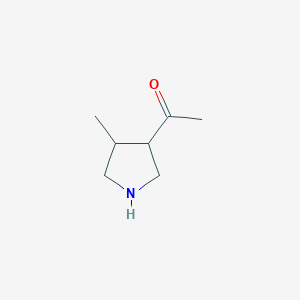
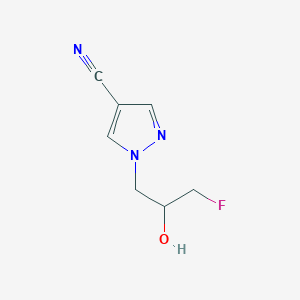
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
